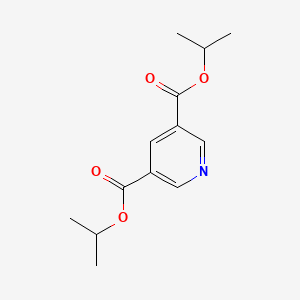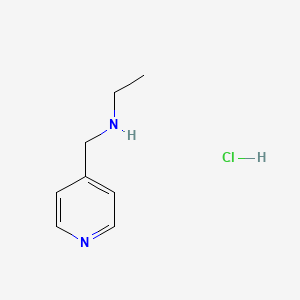
16-Methylepoxide-17-valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methylepoxide-17-valerate is a synthetic compound with the chemical formula C27H36O6 and a molecular weight of 456.57 g/mol . It is also known by its systematic name, 9,11-Epoxy-21-hydroxy-16-methyl-17-[(1-oxopentyl)oxy]-(9β,11β,16β)-pregna-1,4-diene-3,20-dione . This compound is primarily used in the synthesis of 21-esters of Betamethasone, a glucocorticoid with anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 16-Methylepoxide-17-valerate involves several steps, starting from the appropriate steroidal precursors. The key steps include:
Epoxidation: Introduction of the epoxide group at the 9,11 positions.
Hydroxylation: Addition of a hydroxyl group at the 21 position.
Esterification: Formation of the valerate ester at the 17 position.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
16-Methylepoxide-17-valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide or other functional groups.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
16-Methylepoxide-17-valerate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its role in modulating inflammation.
Medicine: As a precursor to Betamethasone esters, it is relevant in the development of anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 16-Methylepoxide-17-valerate involves its conversion to active Betamethasone esters. These esters exert their effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The molecular targets include various cytokines and enzymes involved in the inflammatory pathway.
Vergleich Mit ähnlichen Verbindungen
16-Methylepoxide-17-valerate is unique due to its specific structure and functional groups. Similar compounds include:
Betamethasone: A glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a slightly different structure and potency.
Prednisolone: A related steroid with anti-inflammatory effects.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific clinical applications.
Eigenschaften
CAS-Nummer |
52619-21-3 |
|---|---|
Molekularformel |
C27H36O6 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] pentanoate |
InChI |
InChI=1S/C27H36O6/c1-5-6-7-23(31)33-26(21(30)15-28)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)27(19)22(32-27)14-25(20,26)4/h10-11,13,16,19-20,22,28H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,22-,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
YAGOAMKGOXDNJR-OOOOKSNHSA-N |
Isomerische SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO |
Kanonische SMILES |
CCCCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


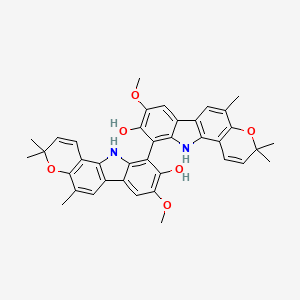
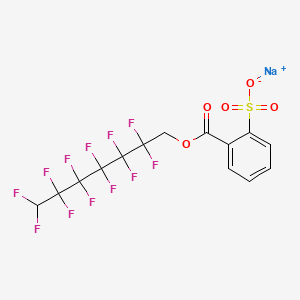

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
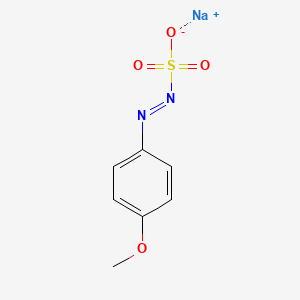
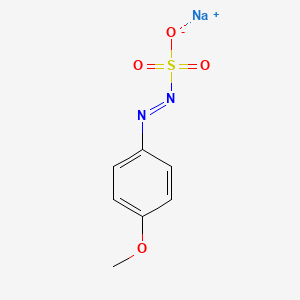
![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)
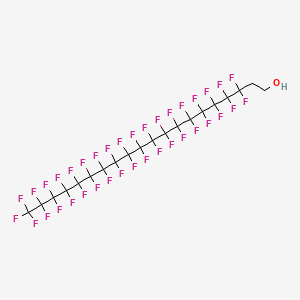
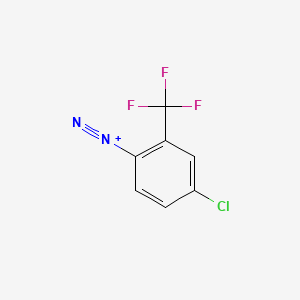
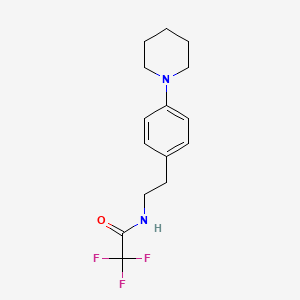
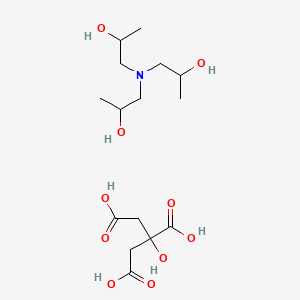
![Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate](/img/structure/B13419784.png)
